molecular formula C12H13N5S2 B13364778 Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Cat. No.: B13364778
M. Wt: 291.4 g/mol
InChI Key: KIDCAPYXEPGMQA-UHFFFAOYSA-N
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Description

Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. These heterocyclic systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .

Preparation Methods

The synthesis of Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For example, it inhibits the urease enzyme by occupying the active site, leading to competitive inhibition . This inhibition disrupts the hydrolysis of urea, which is crucial for the survival of urease-positive microorganisms.

Comparison with Similar Compounds

Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H13N5S2

Molecular Weight

291.4 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H13N5S2/c1-8(2)18-7-10-14-15-12-17(10)16-11(19-12)9-3-5-13-6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

KIDCAPYXEPGMQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=NC=C3

Origin of Product

United States

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